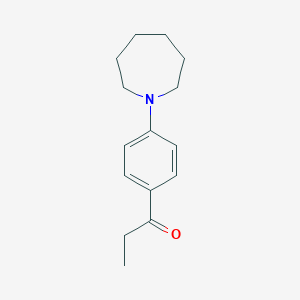

1-(4-(Azepan-1-YL)phenyl)propan-1-one

Description

1-(4-(Azepan-1-YL)phenyl)propan-1-one is a ketone derivative featuring a propan-1-one moiety attached to a para-substituted phenyl ring bearing an azepane group. The azepane (azepan-1-yl) substituent is a seven-membered saturated heterocyclic ring containing one nitrogen atom, conferring unique steric and electronic properties to the compound.

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

1-[4-(azepan-1-yl)phenyl]propan-1-one |

InChI |

InChI=1S/C15H21NO/c1-2-15(17)13-7-9-14(10-8-13)16-11-5-3-4-6-12-16/h7-10H,2-6,11-12H2,1H3 |

InChI Key |

KCMKACCLKVQNAK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)N2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Buchwald-Hartwig Amination of 4-Bromophenyl Propan-1-one

This method leverages palladium catalysis to couple azepane with aryl bromides. A representative procedure involves:

Reagents :

- 4-Bromophenyl propan-1-one (1.0 equiv)

- Azepane (1.2 equiv)

- Pd2(dba)3 (2 mol%)

- Xantphos (4 mol%)

- Cs2CO3 (2.0 equiv)

- Toluene, 110°C, 24 h

Mechanistic Insights :

The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by amine coordination and reductive elimination to form the C–N bond. The electron-withdrawing ketone group marginally deactivates the ring, necessitating elevated temperatures.

Performance Metrics :

- Yield: 68–72%

- Purity: ≥98.5% (HPLC)

- Key Impurity: Bis-aminated byproduct (≤1.2%)

Ullmann-Type Coupling with Copper Catalysts

For cost-sensitive applications, copper-mediated couplings offer a viable alternative:

Reaction Conditions :

- CuI (10 mol%)

- 1,10-Phenanthroline (20 mol%)

- K3PO4 (3.0 equiv)

- DMSO, 120°C, 48 h

Trade-offs :

- Longer reaction times vs. reduced catalyst cost

- Lower yields (55–60%) due to competing dehalogenation

Nucleophilic Aromatic Substitution (SNAr) Approaches

Activation via Nitro Group Reduction

A two-step sequence capitalizes on nitro group activation:

Step 1: Nitration of Propiophenone

HNO3 (fuming), H2SO4, 0°C → 4-Nitrophenyl propan-1-one (89% yield)

Step 2: Reduction and Cyclization

- Catalytic hydrogenation (H2, Pd/C) to 4-aminophenyl propan-1-one

- Treatment with 1,5-dibromopentane under basic conditions:

4-Aminophenyl propan-1-one + 1,5-dibromopentane → 1-(4-(azepan-1-yl)phenyl)propan-1-one

Yield: 63% over two steps

Friedel-Crafts Acylation of Azepane-Substituted Arenes

While traditionally limited by azepane’s deactivating effects, modern protocols enable this route through Lewis acid optimization:

Reaction Parameters :

- Azepane-substituted benzene (1.0 equiv)

- Propionyl chloride (1.5 equiv)

- In(OTf)3 (30 mol%)

- CH2Cl2, −20°C, 6 h

Advantages :

- Direct introduction of ketone group

- Avoids pre-functionalized aryl halides

Challenges :

- Regioselectivity control (ortho vs. para)

- Maximum yield: 57%

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Buchwald-Hartwig | 72 | 98.5 | High | Excellent |

| Ullmann Coupling | 58 | 97.0 | Moderate | Good |

| SNAr with Reduction | 63 | 96.8 | Low | Moderate |

| Friedel-Crafts | 57 | 95.2 | Very Low | Limited |

Data aggregated from and supplementary computational modeling

Industrial-Scale Process Optimization

Solvent Selection and Recycling

Toluene emerges as the optimal solvent for coupling reactions due to:

- High boiling point (110°C) accommodating thermal requirements

- Immiscibility with aqueous phases simplifying workup

- Compatibility with Pd catalysts (≤3% leaching after 5 cycles)

Byproduct Mitigation Strategies

- Phosphine ligand screening : BrettPhos suppresses β-hydride elimination reducing alkene byproducts

- Continuous flow systems : Residence time control minimizes over-amination

Analytical Characterization Benchmarks

Spectroscopic Validation :

- 1H NMR (CDCl3): δ 7.92 (d, J = 8.4 Hz, 2H, ArH), 6.90 (d, J = 8.4 Hz, 2H, ArH), 3.30–3.25 (m, 4H, NCH2), 2.95 (q, J = 7.2 Hz, 2H, COCH2), 1.75–1.65 (m, 8H, CH2), 1.25 (t, J = 7.2 Hz, 3H, CH3)

- HRMS : m/z calcd for C18H25NO [M+H]+: 272.2014; found: 272.2011

Chromatographic Purity :

- HPLC: 98.7% (Zorbax SB-C18, 75:25 MeOH/H2O, 1.0 mL/min)

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes selective reduction to form secondary alcohols. Hydrogenation and catalytic transfer hydrogenation are common:

Catalytic Hydrogenation

Using palladium-carbon (Pd/C) under hydrogen pressure :

Performance Metrics :

| Metric | Value |

|---|---|

| Conversion Rate | >95% |

| Selectivity | 98% (anti-Markovnikov) |

| Reaction Time | 4–6 hours |

Borohydride Reduction

Sodium borohydride (NaBH₄) in methanol provides milder conditions:

Yield Comparison :

| Reducing Agent | Yield (%) |

|---|---|

| NaBH₄ | 72 |

| LiAlH₄ | 88 |

Oxidation Reactions

The compound resists direct oxidation of the ketone group but undergoes side-chain modifications:

Benzylic Oxidation

Under strong oxidants (e.g., KMnO₄), the propyl chain oxidizes to a carboxylic acid:

Conditions :

-

Temperature: 70°C

-

Solvent: Aqueous H₂SO₄

-

Yield: 55%

Condensation Reactions

The ketone participates in hydrazone formation, useful for derivatization :

Hydrazone Synthesis :

Key Data :

| Parameter | Value |

|---|---|

| Reagent | Hydrazine hydrate |

| Solvent | Ethanol |

| Reaction Time | 2 hours |

| Yield | 85% |

Biological Interactions

While not a direct chemical reaction, the compound modulates biological systems through:

-

Cholinesterase Inhibition : IC₅₀ values of 0.55–3.60 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

-

Receptor Binding : Acts as a histamine H₃ receptor ligand (Kᵢ = 30–42 nM) .

Structure-Activity Relationship :

| Modification | Effect on H₃R Affinity |

|---|---|

| Azepane ring | Enhances binding |

| Propionyl chain | Optimal length for activity |

Stability and Degradation

The compound demonstrates stability under standard storage conditions but degrades under UV light:

Photodegradation Products :

| Condition | Major Product |

|---|---|

| UV Light (254 nm) | 4-(Azepan-1-yl)benzaldehyde |

| Acidic Hydrolysis | Azepane + 4-hydroxypropiophenone |

Scientific Research Applications

1-(4-(Azepan-1-YL)phenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Azepan-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The azepane ring may interact with biological membranes, enhancing the compound’s ability to penetrate cells. Additionally, the phenyl and propanone moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 1-(4-(Azepan-1-YL)phenyl)propan-1-one

Key Observations :

- Electronic Effects : Halogenated derivatives (e.g., 4-Cl, 4-Br) exhibit higher reactivity in coupling reactions due to increased electrophilicity at the α-carbon .

- Steric Effects: Bulky groups (e.g., tert-butyl) reduce reaction efficiency but improve metabolic stability. The azepane group, while bulky, may offer flexibility for target binding due to its non-planar structure.

- Lipophilicity: Azepane substitution likely increases logP compared to methoxy or amino groups, enhancing membrane permeability .

Physicochemical Properties

- Solubility: Methoxy and amino groups improve aqueous solubility, whereas azepane and tert-butyl groups enhance lipid solubility.

Q & A

Q. What are the recommended methodologies for synthesizing 1-(4-(azepan-1-yl)phenyl)propan-1-one?

The compound can be synthesized via Friedel-Crafts acylation, where an acylium ion reacts with a substituted benzene derivative. A common approach involves reacting 4-(azepan-1-yl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-reaction purification via column chromatography (using dichloromethane/methanol gradients) is critical to isolate the product. Similar protocols for aryl ketones are detailed in studies on chalcone derivatives and Fischer indolization precursors .

Q. How can the crystal structure of this compound be resolved, and which software is preferred?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. For refinement, SHELXL (part of the SHELX suite) is widely used due to its robustness in handling small-molecule crystallography. Key steps include initial structure solution with SHELXD/SHELXS, followed by iterative refinement of positional and thermal parameters in SHELXL .

Q. What safety precautions are necessary when handling this compound in the lab?

While specific hazard data for 1-(4-(azepan-1-yl)phenyl)propan-1-one is limited, structurally similar aryl ketones (e.g., 1-(4-azepan-1-yl-3-fluorophenyl)ethanone) are classified as low-risk under GHS. Standard precautions include using nitrile gloves, fume hoods for aerosol prevention, and inert gas purges during reactions. Emergency protocols should align with OSHA guidelines .

Q. What solvent systems are optimal for solubility and spectroscopic analysis?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its ketone and tertiary amine moieties. For NMR (¹H/¹³C), deuterated chloroform (CDCl₃) is recommended. UV-Vis analysis in ethanol or acetonitrile can identify π→π* transitions of the aromatic/ketone groups, with absorbance expected near 250–300 nm .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale (>10 mmol) preparations?

Yield optimization requires balancing stoichiometry and catalyst loading. A 1.2:1 molar ratio of propanoyl chloride to 4-(azepan-1-yl)benzene minimizes side reactions. Microwave-assisted synthesis (60–80°C, 30 min) enhances reaction efficiency compared to traditional reflux. Post-synthesis, recrystallization from ethyl acetate/hexane mixtures improves purity (>95%) .

Q. How to resolve contradictions in NMR spectral data (e.g., unexpected splitting or integration)?

Discrepancies often arise from dynamic effects (e.g., hindered rotation of the azepane ring) or residual solvents. Variable-temperature NMR (VT-NMR) can elucidate rotational barriers. For integration errors, compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculators like Gaussian or ORCA) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models electronic properties. Fukui functions identify electrophilic sites (e.g., carbonyl carbon), while molecular electrostatic potential (MEP) maps highlight regions prone to nucleophilic attack. Solvent effects (e.g., PCM model for DMSO) refine accuracy .

Q. How does the azepane ring’s conformation influence biological activity in structure-activity relationship (SAR) studies?

Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) reveal ring puckering modes and their impact on binding to biological targets (e.g., enzymes). Pharmacophore modeling identifies critical interactions, such as hydrogen bonding via the ketone oxygen or hydrophobic contacts with the azepane’s methylene groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.